molecular formula C18H26FNO5 B4042792 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid

1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4042792
M. Wt: 355.4 g/mol
InChI Key: LWWHDMDWWSCHNW-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a chemical compound with the molecular formula C16H24FNO. It is a piperidine derivative that has been studied for various applications in scientific research and industry. The compound is known for its unique chemical structure, which includes a fluorophenoxy group and a piperidine ring.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine typically involves the reaction of 2-fluorophenol with 4-chlorobutanol to form 4-(2-fluorophenoxy)butanol. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenoxy group and piperidine ring play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine can be compared with other similar compounds, such as:

    1-[4-(2-Chlorophenoxy)butyl]-3-methylpiperidine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-[4-(2-Bromophenoxy)butyl]-3-methylpiperidine: The presence of a bromine atom can also influence the reactivity and interactions of the compound.

    1-[4-(2-Methylphenoxy)butyl]-3-methylpiperidine: The methyl group in place of the fluorine atom can lead to variations in the compound’s behavior and applications.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.C2H2O4/c1-14-7-6-11-18(13-14)10-4-5-12-19-16-9-3-2-8-15(16)17;3-1(4)2(5)6/h2-3,8-9,14H,4-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWHDMDWWSCHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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